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Isopentyl octanoate

Biocatalysis Flavor ester synthesis Coconut oil transesterification

Isopentyl octanoate (also designated isoamyl octanoate, isoamyl caprylate, or 3-methylbutyl octanoate) is a C₁₃H₂₆O₂ fatty acid ester formed by condensation of branched-chain isoamyl alcohol with n-octanoic acid. With a boiling point of 267–268 °C, density of 0.861 g/mL at 25 °C, and a log P (o/w) of 5.31, this colorless to pale-yellow liquid delivers a characteristic sweet, fruity, waxy, pineapple odor with green and coconut nuances.

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 2035-99-6
Cat. No. B1206500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl octanoate
CAS2035-99-6
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCC(C)C
InChIInChI=1S/C13H26O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-11H2,1-3H3
InChIKeyXKWSWANXMRXDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in propylene glycol, insoluble in glycerol and water
1ml in 7ml 80% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl Octanoate (CAS 2035-99-6): Procurement-Grade Physicochemical and Regulatory Baseline for a Branched-Chain Flavor Ester


Isopentyl octanoate (also designated isoamyl octanoate, isoamyl caprylate, or 3-methylbutyl octanoate) is a C₁₃H₂₆O₂ fatty acid ester formed by condensation of branched-chain isoamyl alcohol with n-octanoic acid [1]. With a boiling point of 267–268 °C, density of 0.861 g/mL at 25 °C, and a log P (o/w) of 5.31, this colorless to pale-yellow liquid delivers a characteristic sweet, fruity, waxy, pineapple odor with green and coconut nuances [2]. It carries FEMA GRAS designation 2080, FDA 21 CFR 172.515 listing, and CoE approval 401, positioning it as a globally permitted flavor agent for food, beverage, and fragrance applications [3]. Unlike simple linear esters, the branched isoamyl moiety imparts a distinctive olfactory profile that cannot be replicated by straight-chain octanoate esters, making the compound a non-interchangeable building block in flavor formulation [2].

Why Isopentyl Octanoate Cannot Be Replaced by Other Octanoate Esters in Flavor and Fragrance Specifications


Octanoate esters as a class share the C₈ acyl backbone, yet the alcohol moiety dictates the entirety of the sensory, physicochemical, and regulatory profile [1]. Isopentyl octanoate incorporates a branched C₅ isoamyl group, whereas closest linear congener ethyl octanoate uses a C₂ ethyl group and butyl octanoate carries an unbranched C₄ chain [2]. These structural differences manifest as over 1.5 log-unit shifts in log P (5.31 for isopentyl octanoate vs. ~3.81 for ethyl octanoate), distinctly different odor detection thresholds (152.0 µg/L for isopentyl octanoate vs. 580 µg/L for ethyl octanoate), and divergent organoleptic descriptors (pineapple, coconut, cognac for isopentyl octanoate vs. melon, wood for ethyl octanoate) [3]. Furthermore, commercial isopentyl octanoate is supplied as a mixture of isoamyl octanoate and 2-methylbutyl octanoate isomers—a compositional reality that directly impacts batch-to-batch sensory reproducibility and must be accounted for in procurement specifications . These multi-dimensional divergences mean that substituting isopentyl octanoate with ethyl, butyl, or isobutyl octanoate without reformulation will alter flavor intensity, character, regulatory compliance, and production economics [2].

Quantitative Differentiation Evidence for Isopentyl Octanoate Relative to In-Class Octanoate Ester Alternatives


Biocatalytic Production Yield: Isopentyl Octanoate Outperforms Ethyl, Isobutyl, and Butyl Octanoate by 3.4- to 164-Fold Under Optimized Enzymatic Conditions

In a head-to-head biocatalytic transesterification of coconut oil with fusel oil using Lipozyme TL IM lipase under optimized conditions (molar ratio 3.25:1 alcohol/oil, 16.7% wt enzyme loading, 160 rpm shaking speed, 62.0% average conversion, R² = 0.947), the mass yield of (iso)amyl octanoate was 49.2 mg per gram of coconut oil, compared to 14.4 mg/g for isobutyl octanoate, 9.4 mg/g for ethyl octanoate, and only 0.3 mg/g for butyl octanoate [1]. This represents a 3.4-fold advantage over isobutyl octanoate, a 5.2-fold advantage over ethyl octanoate, and a 164-fold advantage over butyl octanoate from the same reaction system. The dramatically lower yield of butyl octanoate (0.3 mg/g) renders it economically non-viable as a primary flavor ester target in coconut-oil-based biocatalytic production routes [1].

Biocatalysis Flavor ester synthesis Coconut oil transesterification

Odor Detection Threshold and Quality Impact in Sparkling Wine: Isopentyl Octanoate at 152.0 µg/L Threshold vs. Ethyl Octanoate at 580 µg/L

In a controlled comparative study of sparkling wines produced by four fermentation methods (Ancestral, Single Tank Fermentation, Charmat, and Traditional) using HS-SPME-GC/MS with quantitative descriptive sensory analysis, isopentyl octanoate exhibited an odor detection threshold of 152.0 µg/L [1]. In Charmat and Traditional method wines, its measured concentrations (159.2 and 161.7 µg/L, respectively) exceeded this threshold, contributing an 'oily' odor note that may impair wine quality [1]. In contrast, ethyl octanoate has a published odor threshold of approximately 580 µg/L in wine matrices—nearly 4-fold higher—and its above-threshold concentrations (588.0 and 599.4 µg/L in Ancestral and STF wines) are associated with desirable fruity character rather than quality impairment [1]. This differential threshold-to-impact relationship means isopentyl octanoate exerts sensory influence at far lower concentrations than ethyl octanoate, making it both a higher-risk quality variable at elevated levels and a more potent trace-level contributor to the pear aroma character noted in Pinot Blanc wines [2].

Enology Sensory science Volatile aroma compounds

Genotoxicity Safety Clearance: Negative Genotoxicity Profile Confirmed by RIFM Expert Panel Review with Read-Across Support

The RIFM Expert Panel conducted a comprehensive fragrance ingredient safety assessment for isoamyl octanoate covering seven human health endpoints plus environmental safety [1]. Based on the current existing data, isoamyl octanoate does not present a concern for genotoxicity [1]. This assessment was updated and reaffirmed in the 2023 RIFM review, where all endpoints were cleared using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) approach [2]. The Cramer Classification for isoamyl octanoate is Class I (Low) [1]. For genotoxicity evaluation, the read-across analogs employed were isoamyl butyrate (CAS 106-27-4), isoamyl alcohol (CAS 123-51-3), and octanoic acid (CAS 124-07-2)—none of which exhibited genotoxic liability [1]. This systematic safety clearance provides a regulatory due-diligence benchmark that procurement teams can reference when qualifying suppliers, as not all octanoate esters have undergone the same depth of expert panel review [2].

Fragrance safety assessment Genotoxicity Regulatory toxicology

FEMA GRAS Usage Levels: Category-Specific Quantitative Dosing Ranges for Food and Beverage Formulation

FEMA has established category-specific usage levels for isoamyl octanoate (FEMA 2080) across major food and beverage matrices: soft drinks 6.6 mg/kg, cold beverages 5.1 mg/kg, candy 7.4 mg/kg, baked goods 3.5 mg/kg, and puddings 2.1 mg/kg . These threshold data are regulatory rather than merely organoleptic—they represent the levels at which FEMA judged the substance Generally Recognized As Safe (GRAS). For fragrance concentrates, the recommended usage level is up to 2.0% [1]. In contrast, many comparator esters such as butyl octanoate have fragrance concentrate recommendations up to 5.0% [2], reflecting different potency and safety profiles that preclude direct one-to-one substitution without adjustment of the entire formulation matrix. The lower usage levels for isopentyl octanoate across food categories are consistent with its lower odor threshold and higher sensory potency relative to linear octanoate esters [1].

Flavor formulation FEMA GRAS Food additive regulation

Physicochemical Partitioning: Isopentyl Octanoate Log P of 5.21–5.31 Positions It as a Late-Eluting, High-Retention Flavor Agent Distinct from Early-Eluting Ethyl Octanoate (Log P ~3.81)

The octanol-water partition coefficient (Log KOW / Log P) for isoamyl octanoate is experimentally reported as 5.31 and computationally estimated as 5.21 (EPI Suite) [1]. This represents a ~1.5 log-unit (approximately 32-fold) increase in lipophilicity compared to ethyl octanoate, which has a Log KOW of 3.81 [2]. The practical consequence is differential temporal flavor release: in emulsified or lipid-containing food matrices, isopentyl octanoate partitions predominantly into the lipid phase and releases over an extended period, providing a late-emerging, persistent finish with cognac and coconut nuances . Ethyl octanoate, by contrast, is more water-soluble (33.39 mg/L vs. 1.309 mg/L for isopentyl octanoate) and volatilizes earlier in the consumption experience, delivering a rapid fruity impact that dissipates quickly [1][2]. This partitioning differential has been exploited in wine and spirit formulations where isopentyl octanoate is intentionally selected to provide depth and longevity to the aroma profile, complementing rather than competing with the rapid-impact ethyl esters .

Lipophilicity Flavor release kinetics Chromatographic retention

Isomer Composition Specification: Commercial Isopentyl Octanoate Is Supplied as a Mixture of Isoamyl and 2-Methylbutyl Octanoate Isomers, with Purity Defined on Total Isomer Basis

Commercial isopentyl octanoate is consistently supplied as a mixture of 3-methylbutyl octanoate (isoamyl octanoate) and 2-methylbutyl octanoate isomers, reflecting the isomer distribution of the isoamyl alcohol starting material . This is explicitly noted on Certificate of Analysis documentation: 'mixture of isoamyl octanoate and 2-methylbutyl octanoate' with total isomer purity specifications of ≥98% (GC) for FG (Food Grade) material and ≥97% for technical grade . The ratio of these isomers is source-dependent, as commercial isoamyl alcohols vary in isomer distribution according to the manufacturing process (petrochemical vs. fusel oil-derived) [1]. This compositional feature stands in contrast to single-isomer linear octanoate esters such as ethyl octanoate and butyl octanoate, which are homogeneous single molecular species. For procurement, the critical specification parameter is therefore not a single-component purity but the total isomer content and, where sensory batch-consistency is paramount, the documented isoamyl:2-methylbutyl ratio .

Isomer distribution Quality specification Batch reproducibility

Procurement-Justified Application Scenarios for Isopentyl Octanoate Based on Quantitative Differentiation Evidence


Natural Flavor Ester Manufacturing via Biocatalytic Coconut Oil Transesterification

When producing natural flavor esters through lipase-mediated transesterification of coconut oil and fusel oil, isopentyl octanoate is the highest-yielding target ester at 49.2 mg/g substrate, outperforming ethyl octanoate (9.4 mg/g) and isobutyl octanoate (14.4 mg/g) by factors of 3.4–5.2 [1]. A production campaign targeting isopentyl octanoate as the primary product, with other octanoate esters as co-products, maximizes per-batch mass efficiency and reduces cost-per-kg of total flavor ester output. Procurement of the enzyme (Lipozyme TL IM) and coconut oil substrate should be sized against the projected isopentyl octanoate output as the dominant product fraction.

Premium Sparkling Wine and Spirit Aroma Engineering with Controlled Oily/Green Note Management

The odor detection threshold of 152.0 µg/L for isopentyl octanoate is nearly 4-fold lower than ethyl octanoate (580 µg/L) [1]. In Charmat and Traditional method sparkling wines, levels of 159.2–161.7 µg/L produce an oily note that may impair quality, whereas levels below the threshold contribute to desirable pear aroma character . Formulators can exploit this narrow window: dosing isopentyl octanoate at 50–140 µg/L provides pear complexity without crossing into the quality-impairing oily range. This precision dosing requires analytical-grade material of known isomer composition, as the 2-methylbutyl isomer may exhibit a different sensory threshold.

IFRA-Compliant Fragrance Formulation with Documented Genotoxicity Safety Dossier

For fragrance houses operating under IFRA Standards, isopentyl octanoate offers the advantage of a published, updated RIFM safety assessment confirming no genotoxicity concern across seven human health endpoints [1]. This formal dossier reduces the regulatory documentation burden when submitting fragrance compound notifications, compared to using less-well-characterized octanoate esters that may require de novo safety assessment. Fragrance concentrate usage is recommended up to 2.0% , and the Cramer Class I (Low) classification simplifies toxicological risk assessment under the TTC framework.

Long-Finish Confectionery and Baked Goods Flavor Delivery via High Log P Ester Selection

The Log P of 5.21–5.31 for isopentyl octanoate renders it approximately 32-fold more lipophilic than ethyl octanoate (Log P 3.81) [1]. In lipid-rich food matrices such as chocolate, pastry fillings, and compound coatings, isopentyl octanoate partitions preferentially into the fat phase and releases gradually during mastication, delivering a late-emerging pineapple-coconut-cognac finish that persists after the rapid-impact ethyl ester notes have dissipated. FEMA GRAS usage levels of 3.5 mg/kg (baked goods) and 7.4 mg/kg (candy) provide the regulatory ceiling for dosing . Procurement should specify FG-grade material with total isomer purity ≥98% and request the isoamyl:2-methylbutyl ratio for batch-to-batch sensory consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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